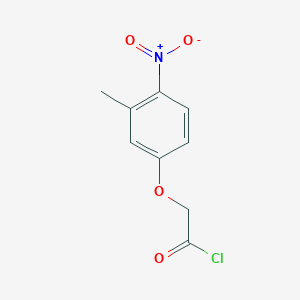

(3-Methyl-4-nitrophenoxy)acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJPZXAJHYGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comparative Analysis of the Reactivity of (3-Methyl-4-nitrophenoxy)acetyl chloride and 4-nitrophenoxyacetyl chloride

An In-depth Technical Guide

Abstract

Acyl chlorides are a cornerstone of organic synthesis, valued for their high reactivity in acylation reactions. Their efficacy, however, is not uniform and is profoundly influenced by the electronic and steric nature of their molecular framework. This technical guide provides a detailed comparative analysis of two such reagents: (3-Methyl-4-nitrophenoxy)acetyl chloride and 4-nitrophenoxyacetyl chloride. We will dissect the subtle yet significant impact of a single methyl group on the reactivity of the acyl chloride moiety. Through a synthesis of theoretical principles and practical experimental design, this paper establishes that 4-nitrophenoxyacetyl chloride exhibits greater reactivity than its methylated counterpart. This difference is primarily attributed to the electron-donating nature of the methyl group in the 3-position, which slightly attenuates the electrophilicity of the carbonyl carbon. This guide is intended for researchers, chemists, and drug development professionals who utilize acylating agents and require a deeper understanding of substituent effects to optimize reaction outcomes.

Introduction to Substituted Phenoxyacetyl Chlorides

Acyl chlorides (or acid chlorides) are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[1] This substitution transforms a relatively unreactive functional group into a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.[1][2] This reactivity makes them indispensable reagents for forming esters, amides, and other carbonyl derivatives.[2][3]

The reactivity of the acyl chloride functional group, specifically the electrophilicity of the carbonyl carbon, can be finely tuned by substituents on the molecule. This guide focuses on two related structures:

-

4-Nitrophenoxyacetyl chloride: An acyl chloride featuring a potent electron-withdrawing nitro group in the para position of the phenoxy ring.

-

** this compound:** A derivative of the former, with an additional methyl group at the 3-position of the phenoxy ring.

The central inquiry of this guide is to determine how the presence of the methyl group alters the chemical reactivity of the acyl chloride and to provide a robust mechanistic explanation for the observed differences.

Molecular Structure and Physicochemical Properties

A clear understanding of the physical and structural properties of these compounds is fundamental to the analysis of their chemical behavior.

| Property | 4-Nitrophenoxyacetyl chloride | This compound |

| Chemical Structure | ||

| Molecular Formula | C₈H₆ClNO₄[3][4] | C₉H₈ClNO₄[5][6] |

| Molar Mass | 215.59 g/mol [3][4] | 229.62 g/mol [5] |

| CAS Number | 20142-88-5[3][4][7][8] | 861795-45-1[6] |

Theoretical Analysis of Reactivity

The reactivity of these molecules in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: The Decisive Factor

Electronic effects are transmitted through the molecule's sigma and pi systems, altering electron density at the reaction center.

-

The Nitro Group (-NO₂): Common to both molecules, the nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-R).[9][10] This withdrawal of electron density is relayed through the ether oxygen to the acetyl chloride moiety, significantly increasing the partial positive charge (δ+) on the carbonyl carbon and making it highly electrophilic.

-

The Methyl Group (-CH₃): The key differentiator is the methyl group on the this compound structure. Alkyl groups like methyl are known to be electron-donating.[11] This donation occurs through two primary mechanisms:

-

Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a donation of electron density through the sigma bond.[9]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring, further increasing electron density in the ring.[12][13]

-

Synthesis of Effects: In this compound, the electron-donating methyl group works in opposition to the electron-withdrawing nitro group. The net effect is that the methyl group pushes electron density into the ring, which is then transmitted through the ether linkage, slightly reducing the partial positive charge on the carbonyl carbon compared to the unsubstituted 4-nitrophenoxyacetyl chloride.

Steric Effects: A Minor Contributor

Steric hindrance refers to the obstruction of a reaction pathway due to the physical size of atoms or groups near the reaction center.[14][15] In this compound, the methyl group is positioned ortho to the nitro group but meta to the ether linkage.

While not directly adjacent to the phenoxyacetyl side chain, the methyl group could potentially restrict the free rotation around the aryl-oxygen bond. This might favor certain conformations that offer minor steric shielding to the distant acyl chloride group. However, given its remoteness from the carbonyl carbon, the impact of steric hindrance from the 3-methyl group on the approach of a nucleophile is expected to be minimal compared to the dominant electronic effects.

A Mechanistic and Visual Comparison

Nucleophilic acyl substitution is the primary reaction pathway for acyl chlorides.[2] The reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is largely determined by the first step: the nucleophilic attack. A more electrophilic carbonyl carbon, as found in 4-nitrophenoxyacetyl chloride, will lower the activation energy for this step, leading to a faster reaction rate. The electron-donating methyl group in the substituted compound raises this activation energy barrier, thus slowing the reaction.

The following diagram illustrates the opposing electronic influences in the two molecules.

Caption: Opposing electronic effects on the reactive center.

Experimental Validation: Protocols for Reactivity Assessment

To empirically validate the theoretical analysis, quantitative experiments are necessary. The following protocols are designed to provide a robust comparison of the reactivity of the two acyl chlorides. The choice of a comparative kinetic study is driven by the need for precise, quantitative data on reaction rates, which is the definitive measure of chemical reactivity.

Protocol: Comparative Kinetics via Methanolysis

This experiment measures the rate of reaction with a weak nucleophile, methanol, by monitoring the production of the hydrochloric acid byproduct over time.

Rationale: Methanolysis is a standard method for assessing acyl chloride reactivity.[16] The reaction is typically first-order with respect to the acyl chloride, and the rate constant can be easily determined. By conducting the experiments for both compounds under identical conditions, a direct comparison of their rate constants provides a quantitative measure of their relative reactivity.

Materials:

-

This compound

-

4-nitrophenoxyacetyl chloride

-

Anhydrous Methanol (MeOH)

-

Anhydrous Acetonitrile (MeCN, as solvent)

-

Standardized solution of a non-nucleophilic base (e.g., 2,6-lutidine)

-

Indicator (e.g., phenolphthalein) or a pH meter

-

Thermostatted water bath, magnetic stirrers, burettes, flasks.

Procedure:

-

Preparation: Prepare 0.1 M solutions of each acyl chloride in anhydrous acetonitrile. Prepare a 0.5 M solution of anhydrous methanol in anhydrous acetonitrile. All glassware must be oven-dried.

-

Reaction Setup: In a thermostatted flask (e.g., at 25.0 °C) equipped with a magnetic stirrer, place 50 mL of the methanol solution.

-

Initiation: Rapidly inject 1.0 mL of one of the acyl chloride solutions into the methanol solution to initiate the reaction (time t=0).

-

Monitoring: At regular time intervals (e.g., every 2 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench it in a flask containing ice-cold water.

-

Quantification: Immediately titrate the quenched aliquot with the standardized 2,6-lutidine solution to determine the concentration of HCl produced. Alternatively, continuous monitoring can be achieved using a pH stat or by observing changes in conductivity.

-

Data Analysis: Plot the concentration of HCl versus time. The initial slope of this curve is proportional to the initial reaction rate. Calculate the pseudo-first-order rate constant (k') for each reaction.

-

Validation: Repeat the entire procedure for the second acyl chloride under the exact same conditions. Run each experiment in triplicate to ensure reproducibility.

Protocol: Competitive Acylation Reaction

This experiment provides a direct comparison by allowing both acyl chlorides to compete for a limited amount of a nucleophile.

Rationale: Competitive reactions are an elegant method for determining relative reactivity without needing to follow reaction kinetics. The ratio of the products formed directly reflects the ratio of the reaction rates of the two competing substrates.

Materials:

-

This compound

-

4-nitrophenoxyacetyl chloride

-

A nucleophile (e.g., benzylamine)

-

A non-nucleophilic base (e.g., triethylamine) to act as an HCl scavenger

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Internal standard for analysis (e.g., dodecane)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Reaction Mixture: In a dry flask, dissolve equimolar amounts (e.g., 1.0 mmol) of both this compound and 4-nitrophenoxyacetyl chloride in 20 mL of anhydrous DCM. Add a known amount of the internal standard.

-

Nucleophile Solution: In a separate flask, prepare a solution of benzylamine (0.5 mmol, 0.5 equivalents) and triethylamine (1.1 mmol) in 10 mL of anhydrous DCM.

-

Reaction: Slowly add the benzylamine solution to the stirred solution of the acyl chlorides at 0 °C over 10 minutes.

-

Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes. Quench the reaction by adding 10 mL of dilute aqueous HCl.

-

Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product mixture by GC-MS or HPLC. Identify the two expected amide products and quantify their peak areas relative to the internal standard.

-

Interpretation: The ratio of the products, [Product from 4-nitro compound] / [Product from 3-methyl-4-nitro compound], will be greater than 1 and directly indicates the relative reactivity of the two starting materials.

Predicted Data and Conclusion

The experimental protocols described above are designed to quantify the reactivity difference. Based on the theoretical analysis, the following outcomes are anticipated.

Table 2: Predicted Experimental Outcomes

| Experiment | Measured Parameter | Predicted Result |

|---|---|---|

| Methanolysis Kinetics | Pseudo-first-order rate constant (k') | k' (4-nitrophenoxy) > k' (3-methyl-4-nitrophenoxy) |

| Competitive Acylation | Product Ratio (P₁/P₂)¹ | > 1 |

¹ P₁ = Product from 4-nitrophenoxyacetyl chloride; P₂ = Product from this compound

References

-

Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]

-

Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring. Retrieved from [Link]

-

Acyl Halide Substitution Reactions. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

-

Chad's Prep. (2021). Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

-

National Institutes of Health. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]

-

Wiley. (n.d.). 4-Nitrobenzoyl chloride - SpectraBase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]

-

ChemBK. (n.d.). acetyl chloride, (3-methyl-4-nitrophenoxy)-. Retrieved from [Link]

-

Reagent Instruments Network. (n.d.). This compound - Fluorochem. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

-

Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetyl Chloride. Retrieved from [Link]

-

Ochal, Z., et al. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides, (1-4), 5-14. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing acetyl chloride.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. esports.bluefield.edu - Acyl Halide Substitution Reactions [esports.bluefield.edu]

- 3. Buy (4-Nitrophenoxy)acetyl chloride | 20142-88-5 [smolecule.com]

- 4. (4-nitrophenoxy)acetyl chloride | CAS 20142-88-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chembk.com [chembk.com]

- 7. (4-nitrophenoxy)acetyl chloride | 20142-88-5 [chemicalbook.com]

- 8. (4-nitrophenoxy)acetyl chloride | CymitQuimica [cymitquimica.com]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. proprep.com [proprep.com]

- 13. thestudentroom.co.uk [thestudentroom.co.uk]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

Technical Assessment & Safety Protocols: Substituted Phenoxyacetyl Chlorides

Executive Summary & Chemical Context

Substituted phenoxyacetyl chlorides (e.g., 4-chlorophenoxyacetyl chloride) are high-value electrophilic intermediates used extensively in the synthesis of

However, this same reactivity presents severe safety challenges.[1][2] Unlike standard organic reagents, these compounds possess a "dual-threat" profile: they are corrosive (causing immediate tissue destruction via acylation) and water-reactive (generating hydrochloric acid gas upon contact with ambient moisture). This guide moves beyond the static GHS classifications to explain the mechanistic basis of these hazards and provides self-validating protocols for their safe handling.

The Chemistry of Hazard: Hydrolysis & Corrosivity

To understand the safety requirements, one must understand the failure mode: Hydrolysis .

Phenoxyacetyl chlorides are susceptible to nucleophilic attack at the carbonyl carbon. In the presence of water (even atmospheric humidity), the molecule undergoes rapid decomposition. This is not merely a degradation issue; it is a safety critical event that releases exothermic heat and toxic gas.

Mechanistic Pathway

The following diagram illustrates the irreversible hydrolysis pathway. Note the formation of the tetrahedral intermediate and the subsequent expulsion of the chloride ion, which immediately protonates to form HCl gas.

Physiological Impact (The "Why" of Toxicology)

Standard acid burns are caused by proton donation (

-

Acylation: The acyl chloride reacts with amine and hydroxyl groups in skin proteins/membranes, essentially "fixing" the tissue and causing necrosis.

-

Acid Hydrolysis: The moisture in the eyes or respiratory tract triggers the reaction shown above, generating concentrated HCl in situ.

-

Lachrymatory Effect: The volatile nature of the hydrolysis byproducts triggers intense sensory irritation, necessitating strict fume hood usage.

Comparative Properties & Toxicology

Substituents on the phenoxy ring alter the physical properties and reactivity. Electron-withdrawing groups (like Chlorine) on the ring generally increase the electrophilicity of the carbonyl carbon, potentially increasing hydrolytic instability.

Table 1: Comparative Data for Key Derivatives

| Property | Phenoxyacetyl Chloride | 4-Chlorophenoxyacetyl Chloride | Operational Implication |

| CAS Number | 701-99-5 | 4122-68-3 | Verification required for ordering. |

| Physical State | Colorless/Pale Yellow Liquid | Liquid (mp ~18°C) | Both require liquid handling protocols; 4-Cl may solidify in cold storage.[3] |

| Boiling Point | ~225°C (dec) | 142°C (at 17 mmHg) | Do not distill at atmospheric pressure; decomposition risk. |

| Flash Point | >100°C | 113°C | Combustible but not highly flammable. |

| GHS Hazards | Skin Corr.[3][4][5][6][7][8] 1B, Eye Dam. 1 | Skin Corr.[5] 1B, Eye Dam. 1 | Identical PPE requirements. |

| Water Reactivity | Violent | Violent | Strict anhydrous protocols required. |

Data Sources: PubChem [1], Sigma-Aldrich [2], Fisher Scientific [3].

Operational Protocols: Handling & Storage

Trustworthiness Principle: These protocols are designed to be self-validating. If the material fumes upon opening, the storage protocol has failed.

Storage Strategy (The "Dry Chain")

-

Primary Containment: Store under an inert atmosphere (Argon or Nitrogen). The container must be tightly sealed with a Parafilm wrap or purely Teflon-lined cap to prevent moisture ingress.

-

Temperature: Refrigeration (2-8°C) is recommended to slow the kinetics of autocatalytic decomposition.

-

Secondary Containment: Store in a desiccator or a secondary plastic container with activated desiccant (e.g., Drierite) to scavenge ambient moisture.

Safe Handling Workflow

PPE Requirements:

-

Gloves: Nitrile (double-gloved) is minimum. For prolonged handling, use Silver Shield/4H laminate gloves as acyl chlorides can permeate thin nitrile.

-

Respiratory: Work only in a certified chemical fume hood.[1]

-

Eye Protection: Chemical splash goggles + Face shield. Safety glasses are insufficient due to the gas generation risk.

Quenching & Waste Disposal

Never add water directly to the concentrated chemical. The heat evolution can cause "bumping" or splashing of corrosive material.

Emergency Response

In the event of exposure, speed is critical. The reaction with tissue moisture is immediate.

-

Skin Contact:

-

Inhalation:

-

Spill Management:

-

Small Spills (<10mL): Cover with dry sand or vermiculite. Do not use combustible materials (paper towels) or water.

-

Large Spills: Evacuate the lab. Contact EHS. The hydrolysis fumes will overwhelm standard lab ventilation.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69703, Phenoxyacetyl chloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Phenoxyacetyl chloride. Retrieved from [Link]

Sources

- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Chlorophenoxyacetyl Chloride | 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. earth.utah.edu [earth.utah.edu]

Technical Guide: Applications of (3-Methyl-4-nitrophenoxy)acetyl chloride in Organic Synthesis

Abstract

(3-Methyl-4-nitrophenoxy)acetyl chloride (CAS 861795-45-1) serves as a specialized electrophilic building block in medicinal chemistry and agrochemical development. Distinguished by its activated acyl chloride moiety and a functionalizable nitro-aromatic core , this compound enables the rapid introduction of the (3-methyl-4-nitrophenoxy)acetyl pharmacophore. This guide details its utility in high-throughput library synthesis, its role as a precursor for benzoxazinone scaffolds, and the critical handling protocols required to maintain its integrity.

Chemical Profile & Reactivity Analysis

This compound acts as a "privileged scaffold" precursor. The phenoxyacetic acid moiety is a validated pharmacophore found in PPAR agonists, auxinic herbicides, and CRTH2 antagonists. The specific substitution pattern (3-methyl, 4-nitro) offers unique electronic and steric properties:

-

Acyl Chloride (C-1): Highly reactive electrophile for nucleophilic acyl substitution (NAS).

-

Nitro Group (C-4): Strongly electron-withdrawing. It deactivates the aromatic ring against oxidation but serves as a latent amino group (reducible to aniline).

-

Methyl Group (C-3): Provides steric bulk orthogonal to the ether linkage, restricting conformational rotation in the final ligand-receptor complex.

Physicochemical Properties

| Property | Data |

| CAS Number | 861795-45-1 |

| Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Stability | Moisture sensitive (hydrolyzes to parent acid) |

Synthesis of the Reagent

While commercially available, in-house preparation ensures freshness, critical for the moisture-sensitive acyl chloride.

Pathway: 3-Methyl-4-nitrophenol

Figure 1: Synthetic route to the target acyl chloride.[1][2][3] The intermediate acid is stable, while the final chloride must be stored under inert gas.

Key Applications in Organic Synthesis[5]

High-Throughput Amide/Ester Library Generation

The primary application of this reagent is the "capping" of amines or alcohols to generate diverse libraries for Structure-Activity Relationship (SAR) studies. The phenoxyacetyl linker provides a flexible tether that often improves solubility compared to direct benzamides.

-

Mechanism: Nucleophilic Acyl Substitution.[4]

-

Advantages: No coupling reagents (EDC/HATU) required; simple workup (scavenger resins or acid wash).

Synthesis of Heterocyclic Scaffolds (Benzoxazinones)

A more advanced application involves the reduction of the nitro group after the initial coupling. This strategy is used to access 1,4-benzoxazin-3-ones, a core structure in various bioactive alkaloids and anticoagulants.

Strategic Workflow:

-

Coupling: React acid chloride with a primary amine.

-

Reduction: Reduce -NO₂ to -NH₂ (using Fe/NH₄Cl or H₂/Pd).

-

Cyclization: (Optional) If the tethered amine has an electrophilic center, intramolecular cyclization can occur.

Figure 2: Divergent synthesis pathways. The nitro group serves as a "masked" aniline for subsequent heterocycle formation.

Experimental Protocols

Protocol A: General N-Acylation (Amide Synthesis)

This protocol is optimized for parallel synthesis of amide libraries.

Reagents:

-

This compound (1.1 equiv)

-

Amine substrate (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add a solution of this compound (1.1 mmol) in DCM (2 mL). Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Workup:

-

Wash with 1M HCl (to remove excess amine/TEA).

-

Wash with sat. NaHCO₃ (to remove hydrolyzed acid).

-

Wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Usually not required for library screening; recrystallize from EtOH if necessary.

Protocol B: Nitro Group Reduction (Post-Coupling)

To unmask the aniline functionality.

Reagents: Iron powder (5 equiv), Ammonium chloride (5 equiv), Ethanol/Water (4:1). Procedure:

-

Dissolve the nitro-amide intermediate in EtOH/H₂O.

-

Add Fe powder and NH₄Cl.

-

Reflux for 2 hours (color change observed).

-

Filter hot through Celite to remove iron residues.

-

Concentrate filtrate to obtain the amino-derivative.

Safety & Handling Guidelines

-

Hydrolysis Hazard: This compound reacts violently with water to release Hydrogen Chloride (HCl) gas and the parent acid. Always handle in a fume hood.

-

Corrosivity: Causes severe skin burns and eye damage.[5][6] Wear nitrile gloves, lab coat, and chemical splash goggles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). If the solid turns sticky or smells strongly of vinegar/acrid acid, it has hydrolyzed and should be recrystallized or discarded.

References

-

Chemical Identity & Properties

- Synthetic Applications: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Acyl Chloride reactivity). Noolvi, M. N., et al. (2014). Synthesis and antimicrobial activity of novel 1,3,4-thiadiazole derivatives of 2-(4-nitrophenoxy)acetic acid. Arabian Journal of Chemistry. (Describes the use of the phenoxyacetic acid core).

- Related Pharmacophores: Wang, X., et al. (2019). Design and Synthesis of Phenoxyacetic Acid Derivatives as Potent PPAR Agonists. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the scaffold utility).

Sources

Methodological & Application

Application Notes and Protocols for the Acylation of Amines with (3-Methyl-4-nitrophenoxy)acetyl chloride

Introduction: A Gateway to Novel Phenoxyacetamides

The acylation of amines with (3-Methyl-4-nitrophenoxy)acetyl chloride represents a key chemical transformation for the synthesis of a diverse array of N-substituted-2-(3-methyl-4-nitrophenoxy)acetamides. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science. The phenoxyacetamide scaffold is a recurring motif in pharmacologically active molecules, and the presence of the nitro and methyl groups on the aromatic ring provides opportunities for further chemical modification, allowing for the exploration of structure-activity relationships.[1]

This guide provides a detailed exploration of the procedural nuances, mechanistic underpinnings, and critical safety considerations for the successful execution of this acylation reaction. The protocols herein are designed to be adaptable for a range of primary and secondary amine substrates, empowering researchers to generate novel chemical entities with high efficiency and purity.

Reaction Principle: The Schotten-Baumann Reaction

The acylation of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution.[2] This reaction is often conducted under Schotten-Baumann conditions , which involve the use of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[3][4][5] The presence of a base is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[6]

The reaction proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom by a base, yielding the final amide product and a salt.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid and its subsequent reaction with an amine to form the desired amide.

Caption: General workflow for the synthesis of N-substituted-2-(3-methyl-4-nitrophenoxy)acetamides.

Core Reagents and Their Properties

A thorough understanding of the properties of the key reagents is fundamental to the successful and safe execution of this procedure.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| (3-Methyl-4-nitrophenoxy)acetic acid | 85444-81-1 | C₉H₉NO₅ | 211.17 | Solid, precursor to the acyl chloride. |

| This compound | Not readily available | C₉H₈ClNO₄ | 229.62 | Reactive solid, moisture-sensitive.[7] |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Liquid base, acts as an HCl scavenger. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Common aprotic solvent. |

Experimental Protocols

Part 1: Preparation of this compound

Objective: To synthesize the reactive acyl chloride from the corresponding carboxylic acid.

Materials:

-

(3-Methyl-4-nitrophenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube containing calcium chloride.

-

To the flask, add (3-Methyl-4-nitrophenoxy)acetic acid (1.0 eq).

-

Add anhydrous toluene or DCM as the solvent.

-

Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by observing the dissolution of the solid carboxylic acid.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound, often a solid, can be used in the next step without further purification.

Part 2: General Protocol for the Acylation of a Primary or Secondary Amine

Objective: To synthesize N-substituted-2-(3-methyl-4-nitrophenoxy)acetamides.

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a fume hood, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

Purification and Characterization

The crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. Expected signals for a representative product like N-phenyl-2-(3-methyl-4-nitrophenoxy)acetamide would include peaks for the aromatic protons, the methylene protons of the acetyl group, the methyl protons, and the amide N-H proton (if applicable).

-

Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]

-

An eyewash station and safety shower should be readily accessible.

Chemical-Specific Hazards:

-

This compound: As an acyl chloride, it is expected to be corrosive and react violently with water and other protic solvents.[8][9][10] It is also a lachrymator. Handle with extreme care under anhydrous conditions.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts with water to produce toxic gases (HCl and SO₂).

-

Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. Handle with appropriate caution.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated waste streams should be segregated.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete formation of acyl chloride. | Ensure the carboxylic acid is dry and use a sufficient excess of thionyl chloride. Increase reflux time. |

| Inactive amine (protonated). | Ensure a sufficient amount of base is used to neutralize the HCl byproduct. | |

| Hydrolysis of acyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen). | |

| Presence of starting amine in the final product | Incomplete reaction. | Increase the reaction time or slightly warm the reaction mixture. |

| Insufficient acyl chloride. | Use a slight excess (1.1 eq) of the acyl chloride. | |

| Difficult purification | Formation of side products. | Maintain a low temperature during the addition of the acyl chloride to minimize side reactions. |

Conclusion

The acylation of amines with this compound is a robust and versatile method for the synthesis of novel phenoxyacetamide derivatives. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can effectively utilize this procedure to generate a library of compounds for further investigation in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important chemical transformation.

References

-

chemeurope.com. Schotten-Baumann reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

-

PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - (3-Methylphenoxy)acetic acid. Retrieved from [Link]

-

Organic Syntheses. Procedure for the preparation of 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Organic Syntheses. Procedure for the preparation of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]

-

Ramli, Y., Bardaweel, S. K., Al-Dujaili, A. H., & Taha, M. O. (2018). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCrData, 3(5), x180639. [Link]

-

Zhang, Y., et al. (2021). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Organic Letters, 23(15), 5876-5881. [Link]

-

PubChem. N,N-Diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hines, J. V., Martin, J. M., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4), x230298. [Link]

-

Uppu, R. M., & Martin, J. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220202. [Link]

-

Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

-

PubChem. N,N-Diethyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. Acetamide, N,N-diethyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Uppu, R. M., & Martin, J. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

-

Uppu, R. M., & Martin, J. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220202. [Link]

-

Uppu, R. M., & Martin, J. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

-

ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

-

American Chemical Society. (2020). ACS Guide to Scholarly Communication. [Link]

-

European Chemicals Agency. Practical Guides. Retrieved from [Link]

-

PubChemLite. N-(2-nitrophenyl)-2-(2-phenylphenoxy)acetamide. Retrieved from [Link]

-

Reddit. Acetyl Chloride Storage. Retrieved from [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Retrieved from [Link]

-

Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

bioRxiv. SYNTHETIC METHODS General methods. Retrieved from [Link]

-

Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

-

American Journal of Health-System Pharmacy. (2010). Guidelines for the safe handling of hazardous drugs: consensus recommendations. American Journal of Health-System Pharmacy, 67(18), 1545-1546. [Link]

-

Chemistry Stack Exchange. What is the mechanism for the reaction of acetyl chloride and aniline?. Retrieved from [Link]

Sources

- 1. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Schotten-Baumann_reaction [chemeurope.com]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

Application Note: Reaction Conditions for (3-Methyl-4-nitrophenoxy)acetyl Chloride

[1]

Introduction & Chemical Profile

This compound is an acyl chloride derivative of (3-methyl-4-nitrophenoxy)acetic acid.[1] It serves as a critical "warhead" for introducing the pharmacophore (3-methyl-4-nitrophenoxy)methyl moiety into nucleophilic substrates (amines, alcohols, thiols).[1]

Structural Reactivity Analysis[1]

-

Electrophilic Center: The carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack due to the inductive withdrawal of the chlorine atom and the lack of resonance stabilization compared to amides or esters.

-

Electronic Effects: The 4-nitro group on the aromatic ring is a strong electron-withdrawing group (EWG).[1] While separated from the reaction center by an ether linkage and a methylene spacer (

), it decreases the electron density of the phenoxy oxygen.[1] This reduces the donation into the methylene group, making the carbonyl slightly more electrophilic than in unsubstituted phenoxyacetyl chlorides. -

Steric Factors: The 3-methyl group is in the meta position relative to the ether linkage. It provides minimal steric hindrance to the acyl chloride tail, allowing for high yields even with secondary nucleophiles.

Core Reaction Pathways (Mechanism)

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[2]

Diagram 1: Mechanistic Pathway

[1]

Experimental Protocols

Protocol A: Synthesis of Amides (Anhydrous Conditions)

Best for: Organic-soluble amines, secondary amines, and moisture-sensitive substrates.[1] Rationale: Anhydrous conditions prevent the hydrolysis of the acid chloride back to the parent acid. A tertiary amine base acts as an HCl scavenger (proton sponge) to drive the equilibrium forward.

Materials

-

This compound (1.0 equiv)[1]

-

Amine nucleophile (1.0 – 1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solubilization: Dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Critical Control Point: Exothermic reaction.[3] Maintain temperature < 5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc). Look for the disappearance of the acid chloride (high

) and appearance of the amide (lower

-

-

Workup:

-

Quench with water.

-

Wash organic layer with 1M HCl (to remove unreacted amine/base).

-

Wash with Sat. NaHCO

(to remove any hydrolyzed acid). -

Wash with Brine, dry over MgSO

, and concentrate in vacuo.

-

Protocol B: Synthesis of Amides (Schotten-Baumann Conditions)

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.[1] Rationale: This biphasic system uses an inorganic base in the aqueous phase to neutralize the acid, while the reaction occurs at the interface or within the organic phase.

Materials

-

Base: 10% NaOH or saturated K

CO -

Solvent: DCM, Ethyl Acetate, or Toluene

Step-by-Step Procedure

-

Aqueous Phase: Dissolve the Amine in the aqueous base solution (2.0 equiv of base).

-

Organic Phase: Dissolve the Acid Chloride in the organic solvent.

-

Mixing: Add the organic phase to the aqueous phase vigorously.

-

Note: Vigorous stirring is essential to maximize the interfacial surface area.

-

-

Reaction: Stir at RT for 1–3 hours.

-

Isolation: Separate layers. Extract the aqueous layer with DCM. Combine organics, dry, and concentrate.

Protocol C: Synthesis of Esters

Best for: Primary and secondary alcohols.

Step-by-Step Procedure

-

Dissolve Alcohol (1.0 equiv) in DCM.

-

Add Pyridine (1.5 equiv) or TEA (1.5 equiv) + DMAP (0.1 equiv).

-

Expert Insight: DMAP is crucial here. It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the alcohol faster than the acid chloride alone.

-

-

Cool to 0°C. Add Acid Chloride dropwise.

-

Stir at RT for 4–12 hours (Esters form slower than amides).

Data Summary & Troubleshooting

Table 1: Solvent and Base Compatibility Matrix

| Parameter | Recommended | Acceptable | Avoid | Reason for Avoidance |

| Solvent | DCM, THF, DMF | Toluene, EtOAc | Alcohols, Water | Nucleophilic solvents react with Acid Chloride.[1] (Except in Schotten-Baumann) |

| Base | TEA, DIPEA, Pyridine | K | None | HCl accumulation stalls reaction and degrades product.[1] |

| Temp | 0°C | -78°C | > 50°C | High temps promote decomposition and polymerization.[1] |

Diagram 2: Experimental Workflow (Amide Synthesis)

Safety & Handling (E-E-A-T)

-

Corrosivity: Acid chlorides hydrolyze to release HCl gas on contact with moisture. Handle in a fume hood.

-

Nitro Aromatics: The (3-methyl-4-nitrophenoxy) moiety contains a nitro group.[1] While generally stable, avoid subjecting the neat compound to temperatures >150°C to prevent potential energetic decomposition.

-

Storage: Store under inert gas (Argon) at 4°C. If the liquid turns cloudy or precipitates white solid, it has hydrolyzed to the acid; redistill or treat with SOCl

before use.

References

-

Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines. Source: National Institutes of Health (PMC) Context: Provides general protocols for reacting phenoxyacetyl chlorides with amines in biphasic systems.

-

Amine to Amide (via Acid Chloride) - Common Conditions. Source: Common Organic Chemistry Context: Standard operating procedures for anhydrous amidation using TEA/DCM.

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Source: MDPI (Molecules) Context: Specific example of a structural analog (fluoro-nitro-phenoxy) synthesis, validating the stability of the nitro-phenoxy scaffold under these conditions.

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Source: Master Organic Chemistry Context: Mechanistic grounding for the addition-elimination pathway.[1][2][6]

-

Reactions of Acid Chlorides with Nucleophiles. Source: Chemistry Steps Context: Detailed reactivity profiles of acid chlorides with alcohols and amines.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Guide: Storage & Handling of (3-Methyl-4-nitrophenoxy)acetyl chloride

Ticket ID: #TS-8829-AC Subject: Prevention of Hydrolysis and Long-term Storage Protocols Assigned Scientist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Core Directive

(3-Methyl-4-nitrophenoxy)acetyl chloride is a highly electrophilic acylating agent. Its storage stability is compromised primarily by hydrolysis , where atmospheric moisture attacks the carbonyl carbon, cleaving the chloride to release corrosive hydrogen chloride (HCl) gas and the parent carboxylic acid.

The Golden Rule of Storage:

Moisture is the enemy. Cold slows the kinetics, but an inert atmosphere prevents the reaction.

This guide provides a self-validating protocol to ensure reagent integrity, preventing the common failure mode where the solid reagent turns into a sticky, fuming paste due to acid formation.

The Mechanism of Failure

To prevent degradation, one must understand the enemy. The hydrolysis of acid chlorides is a nucleophilic addition-elimination reaction .

Hydrolysis Pathway

When exposed to moist air, water acts as a nucleophile. The reaction is autocatalytic in bulk storage because the generated HCl can trap more moisture and catalyze surface degradation.

Figure 1: The irreversible hydrolysis pathway. Note that the formation of HCl gas leads to pressure buildup in sealed vessels.

Storage Protocols: The "Zero-Moisture" Standard

Do not rely on the manufacturer's original packaging once opened. Follow this tiered storage system.

Environmental Control Data

| Parameter | Optimal Condition | Critical Limit | Why? |

| Temperature | -20°C (Freezer) | < 4°C | Low T slows reaction kinetics significantly. |

| Atmosphere | Argon (Ar) | Dry Nitrogen (N₂) | Argon is heavier than air and blankets the solid; N₂ can mix with air if not purged well. |

| Container | Borosilicate Glass | No Plastics | HCl byproducts can embrittle plastics; plastic allows moisture permeation. |

| Seal | PTFE-lined Screw Cap | No Rubber Septa | Rubber absorbs organics and degrades under acidic fumes. |

Step-by-Step Storage Workflow

This protocol ensures a "self-validating" seal—if done correctly, the Parafilm/Tape will remain tight, indicating no pressure buildup.

-

Acclimatization (CRITICAL): Before opening a stored bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

-

Inert Purge: After use, flush the headspace of the bottle with dry Argon gas for 30–60 seconds.

-

Primary Seal: Tighten the cap firmly. The liner must be PTFE (Teflon).

-

Secondary Seal: Wrap the cap-neck junction with electrical tape (more resistant to chemical fumes than Parafilm) or Parafilm M.

-

Secondary Containment: Place the bottle inside a secondary jar containing a desiccant (e.g., Phosphorus Pentoxide (

) or indicating Drierite). -

Cold Storage: Store at -20°C.

Troubleshooting Guide (Q&A)

Q1: I see white fumes when I open the bottle. Is the reagent ruined?

-

Diagnosis: The white fumes are HCl gas reacting with water vapor in the air. This indicates partial hydrolysis has occurred.

-

Action:

-

Check the physical state.[1][2][3] If the solid is free-flowing, the damage may be superficial.

-

Purification: If the solid is clumpy or sticky, recrystallize a small sample from dry toluene or hexane.

-

Validation: Run a melting point test. A sharp melting point indicates purity. A wide, depressed range indicates significant acid impurity.

-

Q2: The solid has turned into a sticky oil/paste. Can I use it?

-

Diagnosis: Severe hydrolysis. The carboxylic acid byproduct often depresses the melting point, creating a eutectic mixture (oil).

-

Action: Discard. Recovering pure acid chloride from this state is difficult and usually not worth the yield loss. You can attempt to regenerate the acid chloride by refluxing the crude paste with Thionyl Chloride (

), but this requires a full synthesis workup.

Q3: The cap is stuck or there is pressure when I open it.

-

Diagnosis: HCl gas buildup has pressurized the vessel, or corrosion has seized the threads.

-

Action:

-

Safety First: Wear a full face shield.

-

Venting: If swollen, pierce the septum (if present) with a needle in a fume hood to relieve pressure.

-

Stuck Cap: Run warm water over the neck only (not the body) to expand the glass slightly, or use a strap wrench. Do not force it—glass breakage with acid chlorides is a severe hazard.

-

Decision Tree: Reagent Viability Assessment

Use this logic flow to determine if your reagent is safe for use in critical experiments.

Figure 2: Workflow for assessing reagent quality before committing to a batch reaction.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution? A: Generally, no . Even "anhydrous" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can absorb moisture over time. Acid chlorides are most stable in their neat, solid crystal lattice. If you must store a solution, use a Sure/Seal™ bottle with a crimped septum and store over 4Å molecular sieves.

Q: Why use Argon instead of Nitrogen? A: Argon is denser than air. When you purge a bottle with Argon, it settles on top of the reagent, creating a physical "blanket" that pushes air out. Nitrogen is lighter and mixes with air more easily, requiring a more vigorous and wasteful purge to be effective.

Q: Can I use a metal spatula? A: Stainless steel is acceptable for brief contact, but porcelain or glass tools are superior. Trace HCl on the solid can corrode metal, introducing iron or nickel impurities into your reaction.

References

-

LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides - Hydrolysis. Retrieved from [Link][4][5][6][7]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. ecianow.org [ecianow.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 7. researchgate.net [researchgate.net]

Optimizing Yields in Friedel-Crafts Acylation with Nitrophenoxy Derivatives: A Technical Support Guide

Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions using nitrophenoxy derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and maximizing the efficiency of your experiments when employing these specialized acylating agents.

Introduction: The Promise and Perils of Nitrophenoxy Esters in Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental tool for the synthesis of aryl ketones.[1] While traditionally employing acyl halides and anhydrides, the use of activated esters, such as nitrophenoxy derivatives, presents a compelling alternative due to their stability, ease of handling, and tunable reactivity. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating the generation of the critical acylium ion intermediate.[2]

However, the very features that make nitrophenoxy esters attractive also introduce specific challenges. The presence of the nitro group and the phenolic oxygen can lead to complex interactions with Lewis acid catalysts, potential side reactions, and unexpected drops in yield. This guide will illuminate the causal factors behind these experimental hurdles and provide actionable strategies for overcoming them.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses common problems encountered during Friedel-Crafts acylation with nitrophenoxy derivatives in a practical question-and-answer format.

Question 1: My reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent issue and can stem from several factors related to catalyst activity and substrate reactivity.

-

Inadequate Lewis Acid Strength or Stoichiometry: Nitrophenoxy esters, while "activated," still require a potent Lewis acid to facilitate the departure of the nitrophenoxide leaving group and generate the acylium ion.[3]

-

Causality: The Lewis acid must coordinate effectively with the carbonyl oxygen and/or the phenoxy oxygen to weaken the ester bond. If the Lewis acid is too weak, this equilibrium will not favor the formation of the acylium ion. Furthermore, the Lewis acid can be sequestered by complexation with the nitro group or the product ketone, necessitating stoichiometric or even super-stoichiometric amounts.[3]

-

Solutions:

-

Increase Lewis Acid Stoichiometry: Begin with at least 1.1 to 1.5 equivalents of a strong Lewis acid like AlCl₃. If low conversion persists, a gradual increase to 2.0-2.5 equivalents may be necessary.

-

Switch to a Stronger Lewis Acid: If milder Lewis acids like ZnCl₂ or FeCl₃ are failing, consider more potent options. Metal triflates, such as Sc(OTf)₃ or Bi(OTf)₃, can also be effective and are often more tolerant to trace amounts of moisture.[4]

-

Consider a Brønsted Acid Co-catalyst or Solvent: In some cases, strong Brønsted acids like methanesulfonic acid can promote the reaction, sometimes in conjunction with a Lewis acid.[5][6]

-

-

-

Deactivated Aromatic Substrate: The aromatic ring you are acylating may be too electron-poor to attack the acylium ion.

-

Causality: Friedel-Crafts reactions are classic electrophilic aromatic substitutions. If your aromatic substrate bears strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), its nucleophilicity will be significantly diminished, hindering the reaction.

-

Solutions:

-

Assess Substrate Reactivity: This methodology is best suited for electron-rich or moderately activated aromatic and heteroaromatic systems. If your substrate is highly deactivated, alternative synthetic routes should be considered.

-

Use a More Reactive Acylating Agent: If possible, converting the corresponding carboxylic acid to an acyl chloride may be necessary for deactivated substrates.

-

-

-

Reaction Temperature is Too Low:

-

Causality: The formation of the acylium ion and the subsequent electrophilic aromatic substitution have activation energy barriers that must be overcome.

-

Solution: While it's prudent to start reactions at 0°C to control exotherms, if no conversion is observed, allow the reaction to slowly warm to room temperature. In some cases, gentle heating (40-60°C) may be required, but this should be approached with caution to avoid side reactions.

-

Question 2: I'm observing the formation of multiple products, including one that appears to be an isomer of my desired product. What is happening?

Answer: The likely culprit is a Fries Rearrangement of the starting nitrophenoxy ester or the acylated phenolic product (if the substrate is a phenol).

-

Causality: The Fries rearrangement is a Lewis acid-catalyzed isomerization of a phenolic ester to a hydroxyaryl ketone.[7][8] This can occur intramolecularly, where the acyl group migrates from the phenolic oxygen to an ortho or para position on the ring of the leaving group.[9][10]

-

Solutions:

-

Control Reaction Temperature: The Fries rearrangement is often favored at higher temperatures.[7] Maintaining a lower reaction temperature (0°C to room temperature) can suppress this side reaction.

-

Choice of Solvent: The polarity of the solvent can influence the selectivity. Non-polar solvents may favor the ortho product in a Fries rearrangement.[7] Experimenting with different solvents may help minimize this pathway.

-

Lewis Acid Selection: While strong Lewis acids are needed, their choice can impact the extent of the Fries rearrangement. Trying different Lewis acids (e.g., TiCl₄, SnCl₄) might offer a better balance of acylation versus rearrangement.[6]

-

-

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for Friedel-Crafts acylation with nitrophenoxy esters?

There is no single "best" Lewis acid, as the optimal choice depends on the specific substrates. However, a good starting point is Aluminum trichloride (AlCl₃) due to its high activity.[3] For more sensitive substrates, or to explore different selectivities, consider metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) .[4]

| Lewis Acid | Typical Stoichiometry | Key Considerations |

| AlCl₃ | 1.1 - 2.5 equivalents | Highly active, but moisture-sensitive and can promote charring at higher temperatures. |

| FeCl₃ | 1.1 - 2.0 equivalents | Generally less reactive than AlCl₃, but can be a good alternative. |

| TiCl₄, SnCl₄ | 1.1 - 2.0 equivalents | Can offer different selectivities and may be milder for sensitive substrates.[6][11] |

| Metal Triflates | 0.1 - 1.0 equivalent | Often effective in catalytic amounts and more water-tolerant.[4] |

Q2: What is the role of the nitro group on the phenoxy leaving group?

The nitro group is a strong electron-withdrawing group. Its presence on the phenoxy ring makes the corresponding nitrophenoxide a better leaving group by stabilizing the negative charge on the oxygen atom. The para-substituted isomer is generally the most effective due to the resonance delocalization of the negative charge onto the nitro group.

Q3: Can the Lewis acid interact with the nitro group of the acylating agent?

Yes, this is a critical consideration. The oxygen atoms of the nitro group are Lewis basic and can coordinate with the Lewis acid catalyst.[12] This can lead to the sequestration and deactivation of the catalyst, which is why stoichiometric or greater amounts of the Lewis acid are often required.

Q4: What is a standard starting protocol for a Friedel-Crafts acylation with a p-nitrophenoxy ester?

Here is a representative experimental protocol:

-

To a stirred, cooled (0°C) suspension of AlCl₃ (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add the aromatic substrate (1.0 equivalent).

-

Stir the mixture for 15-20 minutes at 0°C.

-

Add a solution of the p-nitrophenoxy ester (1.1 equivalents) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing the Process: Mechanism and Troubleshooting

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

Caption: Reaction mechanism and common side reactions.

Sources

- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 12. Solved Why is nitrobenzene NOT compatible with | Chegg.com [chegg.com]

Technical Support Center: Mastering Moisture-Sensitive Acid Chlorides in Parallel Synthesis

Welcome to the technical support center for handling moisture-sensitive acid chlorides in parallel synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to streamline their synthetic workflows while maintaining high levels of experimental integrity. Here, we move beyond simple protocols to explain the "why" behind each technique, ensuring your success in high-throughput chemistry.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial queries regarding the nature of acid chlorides and the foundational principles of their use in parallel synthesis.

Q1: Why are acid chlorides so reactive towards moisture, and what are the consequences of accidental exposure?

A1: The high reactivity of acid chlorides stems from the significant positive charge on the carbonyl carbon. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This electron deficiency makes the carbonyl carbon a prime target for nucleophiles, with water being a very common and reactive one.[2][3]

Upon contact with water, an acid chloride undergoes rapid hydrolysis. The reaction proceeds via a nucleophilic addition-elimination mechanism to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[2][3][4][5]

Consequences of Moisture Exposure:

-

Reduced Yield: Your starting material is consumed to form an undesired byproduct (the carboxylic acid), lowering the yield of your target molecule.

-

Side Reactions: The generated HCl can catalyze other unwanted side reactions or react with acid-sensitive functional groups in your molecule.[6][7] In reactions involving amines, the HCl will protonate the amine, rendering it non-nucleophilic and halting the desired reaction.[8]

-

Contamination: The resulting carboxylic acid can be difficult to separate from the desired product, complicating purification.

-

Safety Hazards: The evolution of corrosive HCl gas is a significant safety concern, requiring proper ventilation, such as a fume hood.[9][10]

Q2: What does "anhydrous" or "dry" really mean in the context of these reactions?

A2: In the context of moisture-sensitive reactions, "anhydrous" or "dry" refers to the rigorous exclusion of water from all components of the reaction system. This includes solvents, reagents, glassware, and the reaction atmosphere. While it's impossible to remove every single molecule of water, the goal is to reduce the water content to a level where it does not significantly interfere with the reaction. For many sensitive applications, this means aiming for water levels below 50 parts per million (ppm).[11] Standard "reagent grade" solvents can contain significant amounts of water (e.g., THF with ~107 ppm, Toluene with ~225 ppm) and are unsuitable without further drying.[12]

Q3: I'm setting up 24 parallel reactions. How can I efficiently ensure all my glassware is dry?

A3: For parallel synthesis setups, efficiency is key. While individual flame-drying of each reaction tube is possible, it's often impractical.[13] Here are more scalable methods:

-

Oven Drying: Place all glassware (reaction tubes, stir bars, etc.) in a laboratory oven at a temperature above 120°C for at least 4 hours, or ideally, overnight.[13] Assemble the apparatus while it is still hot (using thick gloves) and allow it to cool under a stream of inert gas.

-

Vacuum Drying: For heat-sensitive glassware or as an alternative, placing glassware in a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) is effective.

It is crucial to cap the dry vessels or assemble the reaction block immediately upon cooling under an inert atmosphere to prevent re-exposure to ambient moisture.[14]

Section 2: Troubleshooting Guide - From Setup to Purification

This section tackles specific problems that can arise during a parallel synthesis campaign involving acid chlorides.

Reaction Setup & Execution

Q4: My reactions are consistently failing or giving low yields. I'm using a parallel synthesizer. What are the most likely points of moisture entry?

A4: In a parallel synthesis workflow, there are several potential points for moisture ingress. A systematic check is the best approach to identify the culprit.

Troubleshooting Workflow for Failed Parallel Reactions

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 5. youtube.com [youtube.com]

- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 7. ehs.com [ehs.com]

- 8. youtube.com [youtube.com]

- 9. download.basf.com [download.basf.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Purification of (3-Methyl-4-nitrophenoxy)acetyl Chloride Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (3-Methyl-4-nitrophenoxy)acetyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive intermediates. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies. The inherent reactivity of the acyl chloride functional group presents unique challenges, primarily its extreme sensitivity to moisture.[1][2][3] This guide is structured to address these challenges head-on.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound derivatives in a direct question-and-answer format.

Question: My NMR/IR spectrum of the purified product shows significant contamination with the starting carboxylic acid. What went wrong?

Answer: This is the most common issue and is almost certainly due to hydrolysis of the acyl chloride.[1][4] The acyl chloride functional group is highly electrophilic, a characteristic enhanced by the electron-withdrawing nitro group, making it extremely susceptible to nucleophilic attack by water.[2][5]

Potential Causes & Solutions:

-

Atmospheric Moisture: Even brief exposure to air can cause hydrolysis, often visible as fumes (HCl gas reacting with water vapor).[1]

-

Solution: Handle the compound under a dry, inert atmosphere (Nitrogen or Argon) at all times. Use Schlenk line techniques or a glove box if available.

-

-

Contaminated Solvents/Reagents: Residual water in your solvents or reagents is a primary culprit.

-

Solution: Always use anhydrous solvents for extraction, washing, and recrystallization. Ensure any reagents used in workup are dry. It is best practice to use freshly distilled solvents or those from a solvent purification system.

-

-

Wet Glassware: Water adsorbed on the surface of your flasks, funnels, or columns will hydrolyze your product.

-

Solution: All glassware must be rigorously dried before use, either by oven-drying (>120°C for several hours) or flame-drying under vacuum, and allowed to cool in a desiccator or under an inert atmosphere.

-

-

Hydrolysis during Workup: Aqueous washes (e.g., bicarbonate solution to remove acid impurities) are incompatible with acyl chlorides.

-

Solution: Avoid aqueous workups entirely. To remove the precursor carboxylic acid, it is better to ensure the initial reaction goes to completion and then purify the product from other non-aqueous impurities. If the starting material must be removed, a non-nucleophilic base might be considered in a completely anhydrous system, but this is complex and can promote other side reactions.

-

Question: I'm trying to purify my product using silica gel column chromatography, but I'm getting very low recovery and a new, very polar spot on my TLC.

Answer: This indicates that your product is decomposing on the column. Standard silica gel is a porous, high-surface-area form of silicic acid (SiO₂·nH₂O). It is inherently acidic and contains adsorbed water, both of which will readily hydrolyze or react with your acyl chloride.[6]

Troubleshooting Your Chromatographic Method:

-

Avoid Silica Gel Where Possible: For acyl chlorides, non-chromatographic methods like vacuum distillation (for liquids) or recrystallization from anhydrous solvents (for solids) are strongly preferred.[7][8]

-

If Chromatography is Unavoidable (Expert Use Only):

-

Use Anhydrous Conditions: Pack the column using a slurry of silica gel in a dry, non-polar eluent (e.g., hexanes). Never use polar, protic solvents like methanol or ethanol.

-

Deactivate the Silica: The acidity of silica can be neutralized. You can either use commercially available neutral alumina as the stationary phase or "cap" the active sites on the silica. A common technique is to pre-elute the column with your chosen solvent system containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or pyridine.

-

Work Quickly: Perform "flash" chromatography with positive pressure to minimize the residence time of your compound on the column.[9] Do not leave the compound on the column for an extended period.

-